1-(1-methyl-4H-pyridin-3-yl)ethanone
Description
1-(1-Methyl-4H-pyridin-3-yl)ethanone is a pyridine derivative featuring a methyl group at the 1-position and an acetyl (ethanone) group at the 3-position of a partially hydrogenated pyridine ring (denoted as 4H-pyridine, suggesting a dihydro or tetrahydro state). Pyridine-based ethanone derivatives are frequently explored in medicinal chemistry and materials science due to their tunable electronic and steric profiles, which influence reactivity and biological activity .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(1-methyl-4H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-7(10)8-4-3-5-9(2)6-8/h3,5-6H,4H2,1-2H3 |
InChI Key |
SMISHIGKGHPDDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C=CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-methyl-4H-pyridin-3-yl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-methyl-4H-pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-pyridinecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield 3-(1-methyl-4H-pyridin-3-yl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: 3-pyridinecarboxylic acid.
Reduction: 3-(1-methyl-4H-pyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
1-(1-methyl-4H-pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is investigated for its potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-methyl-4H-pyridin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Physicochemical Properties
- Solubility: Amino and hydroxyl groups (e.g., in ) improve aqueous solubility, whereas aryl and tosyl groups (e.g., ) increase hydrophobicity.
- Electronic Effects : Electron-withdrawing groups (Br, Cl, SO2) reduce electron density on the pyridine ring, affecting reactivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
